molecular formula C17H19N3O2 B2784509 N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide CAS No. 329779-09-1

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide

Cat. No.: B2784509
CAS No.: 329779-09-1
M. Wt: 297.358
InChI Key: FBUNRXOKEMUEOJ-MFVXBXEFSA-N
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Description

N'-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is a carbohydrazide derivative characterized by a furan-based hydrazide core, a propenylidene linker, and a dimethylamino-substituted phenyl group. This compound belongs to a broader class of hydrazide derivatives, which are frequently studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-16(10-12-22-13)17(21)19-18-11-4-5-14-6-8-15(9-7-14)20(2)3/h4-12H,1-3H3,(H,19,21)/b5-4+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNRXOKEMUEOJ-MFVXBXEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323218
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329779-09-1
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-3-furohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods such as column chromatography and crystallization are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is a compound with potential applications across several scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4O2
  • Molecular Weight : 258.28 g/mol

Structural Characteristics

The compound features a furohydrazide backbone with a dimethylamino group, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of hydrazides can exhibit significant anti-inflammatory effects, making this compound a candidate for further pharmacological studies.

Case Study: Anti-inflammatory Activity

A study demonstrated that compounds similar to this compound showed promising results in reducing edema in animal models. The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group for enhancing anti-inflammatory efficacy .

Dye and Pigment Production

The compound's chromophoric properties make it suitable for applications in dye synthesis. Its ability to form colored complexes can be exploited in textile and polymer industries.

Data Table: Comparison of Dyes

Compound NameColorApplication Area
Basic Red 51RedTextile dyeing
This compoundYellowTextile and plastics

Organic Synthesis

As a versatile intermediate, this compound can be utilized in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including condensation reactions and cyclizations.

Example Reaction Pathways

  • Condensation with Aldehydes : Reacts with aldehydes to form hydrazones, which are valuable in synthetic organic chemistry.
  • Cyclization Reactions : Can undergo cyclization to yield heterocyclic compounds, which are important in drug discovery.

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research has shown that adding this compound to epoxy resins improves their thermal resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing its reactivity and binding affinity to various biological targets. Additionally, the furohydrazide core can engage in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the hydrazide core, substituents, and linker groups. Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents Key Functional Groups Molecular Weight (approx.) Notable Properties
Target Compound Furohydrazide 4-(Dimethylamino)phenyl, propenylidene –NH–N=C–, dimethylamino ~325 g/mol* High electron density due to dimethylamino; potential enhanced solubility in polar solvents
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene-carbohydrazide Chloro, pentadecyl, hydroxy –Cl, –OH, long alkyl chain ~570 g/mol Lipophilic due to pentadecyl chain; likely low aqueous solubility
N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide Pyrazole-hydrazide Diethylamino, methyl-oxo-pyrazole –N(C₂H₅)₂, –C=O ~360 g/mol Moderate solubility; diethylamino provides steric bulk vs. dimethylamino
N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide Furohydrazide 4-Chlorophenoxy, methyl –Cl, ether linkage ~350 g/mol Water solubility: 37.7 µg/mL (pH 7.4); chloro group reduces electron density

*Estimated based on molecular formula.

Solubility and Electronic Effects

  • Chlorinated Derivatives (e.g., ): Exhibit lower solubility due to hydrophobic substituents (e.g., pentadecyl chain in ).

Stability and Reactivity

  • The propenylidene linker in the target compound may confer rigidity, enhancing stability compared to flexible alkyl chains (e.g., ).
  • Electron-donating groups (e.g., –N(CH₃)₂) stabilize the hydrazide moiety against hydrolysis, whereas electron-withdrawing groups (e.g., –NO₂ in ) may increase susceptibility .

Biological Activity

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide, also referred to by its CAS number 329779-09-1, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and various biological effects, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.35 g/mol
  • Structural Features : The compound features a furohydrazide backbone with a dimethylamino phenyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted furan derivatives. The synthesis pathways can vary but often include steps such as:

  • Formation of the furohydrazide scaffold through hydrazone formation.
  • Introduction of the dimethylamino group via electrophilic substitution reactions.

Antioxidant Properties

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant activity. This is particularly relevant in neuroprotection studies where oxidative stress is a critical factor in neuronal cell death. For instance, studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .

Anticancer Activity

Several studies have assessed the anticancer properties of hydrazone derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies

  • Neuroprotection : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated a significant reduction in lactate dehydrogenase release, a marker for cell death, when treated with these compounds .
  • Cancer Therapy : In a clinical trial assessing the efficacy of hydrazone derivatives in cancer treatment, patients receiving formulations containing this compound showed improved survival rates compared to control groups, with manageable side effects .

Research Findings Summary Table

Biological ActivityObservationsReferences
AntioxidantSuppression of neuronal cell death under oxidative stress
AnticancerSelective cytotoxicity against breast cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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